Superior Oxidation Reactivity of Ethylcyclohexane Backbone vs. Dimethyl Isomers
In a motored engine study comparing the oxidation reactivity of ethylcyclohexane (ECH) to its two isomers, 1,3-dimethylcyclohexane (13DMCH) and 1,2-dimethylcyclohexane (12DMCH), ECH exhibited significantly higher oxidation reactivity [1]. This higher reactivity is a direct consequence of the ethyl group substitution pattern, which influences low-temperature oxidation pathways [1].
| Evidence Dimension | Oxidation reactivity (autoignition) |
|---|---|
| Target Compound Data | Ethylcyclohexane (ECH) shows significantly higher oxidation reactivity and noticeable two-stage ignition behavior |
| Comparator Or Baseline | 1,3-dimethylcyclohexane (13DMCH) and 1,2-dimethylcyclohexane (12DMCH) show lower reactivity and less significant heat release |
| Quantified Difference | Significantly higher reactivity for ECH; exact difference not numerically reported, but described as 'significantly higher' with distinct ignition behavior |
| Conditions | Modified CFR engine, intake air temperature 155°C, equivalence ratio 0.5, engine speed 600 rpm |
Why This Matters
This data is critical for applications in fuel chemistry and combustion research, where the unique oxidation behavior of 4-ethylcyclohexene-derived fuels can optimize engine performance and emissions.
- [1] Kang, D., Lilik, G., Dillstrom, V., Agudelo, J., Lapuerta, M., Al-Qurashi, K., & Boehman, A. L. (2012). Impact of branched structures on cycloalkane ignition in a motored engine: Detailed product and conformational analyses. Combustion and Flame, 159(6), 2052-2064. View Source
